N-Hydroxy Sertraline
Description
Contextualization of Metabolite Research in Pharmaceutical Science
The study of drug metabolism, the process by which the body chemically modifies pharmaceutical compounds, is a cornerstone of modern pharmaceutical science. longdom.org This field investigates how drugs are absorbed, distributed, metabolized, and excreted (ADME), processes that collectively determine a drug's efficacy and safety profile. longdom.org Initially, drug development primarily focused on the parent drug's pharmacological activity. However, it is now widely recognized that the metabolites, or the products of the body's metabolic reactions, can also have significant biological effects. tandfonline.commetabolon.com
Overview of Sertraline (B1200038) Metabolism: A Case Study for Complex Biotransformations
However, the metabolism of sertraline is not limited to this single pathway. It is a substrate for multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP3A4, CYP2C9, and CYP2D6. medicines.org.ukupol.czresearchgate.net This multi-enzyme involvement highlights the intricate nature of its biotransformation. researchgate.net Beyond N-demethylation, sertraline also undergoes N-hydroxylation, oxidative deamination, and subsequent glucuronide conjugation. wikipedia.orgdrugbank.comnih.gov The involvement of several CYP isoforms and various reaction types underscores the multifaceted nature of sertraline's metabolic profile.
The table below summarizes the key enzymes involved in the primary metabolic pathways of sertraline.
| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolite(s) |
| N-demethylation | CYP2B6 (major), CYP2C19, CYP3A4, CYP2D6 wikipedia.orgpharmgkb.orgupol.cz | Desmethylsertraline (B1148675) |
| N-hydroxylation | Not explicitly detailed in provided search results | N-Hydroxy Sertraline |
| Oxidative Deamination | CYP3A4, CYP2C19, MAO-A, MAO-B nih.gov | Sertraline Ketone |
| Glucuronidation | UGT1A3, UGT1A6, UGT2B4, UGT2B7 pharmgkb.orgnih.gov | Sertraline carbamoyl-O-glucuronide |
Data sourced from multiple scientific publications. wikipedia.orgpharmgkb.orgnih.govupol.cz
Historical Perspectives on the Identification and Early Mechanistic Studies of this compound
The identification of this compound emerged from early in-depth investigations into the metabolic fate of sertraline. Initial studies in the late 1980s, conducted in rats and dogs, were crucial in elucidating the various metabolic pathways of the parent drug. nih.gov These preclinical studies revealed that sertraline's metabolism was extensive and involved several initial steps, including N-hydroxylation. nih.gov
Specifically, a 1989 study on the metabolism and disposition of sertraline in rats and dogs identified N-hydroxylation as one of the initial metabolic transformations. nih.gov This research also noted the subsequent glucuronidation of this compound. nih.gov Interestingly, the glucuronide conjugate of this compound was identified in rats and dogs but not in humans in these early studies. hres.cahres.ca The identification of this compound was part of a broader effort to characterize all significant metabolites to ensure a complete understanding of the drug's disposition.
The table below provides a timeline of key findings related to the identification of this compound.
| Year of Study | Key Finding | Species Studied |
| 1989 | Identification of N-hydroxylation as an initial metabolic step for sertraline. nih.gov | Rat, Dog |
| 1989 | Identification of the glucuronide of this compound. nih.gov | Rat, Dog |
| 2017 | Product monograph notes this compound glucuronide was identified only in rat and dog. hres.cahres.ca | Human, Rat, Dog |
This table summarizes historical data on the discovery of this compound. nih.govhres.cahres.ca
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWRFMYMDBDCLH-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Biotransformation Pathways and Kinetics of N Hydroxy Sertraline Formation
The formation of N-hydroxy sertraline (B1200038) from sertraline is a key step in its metabolism. This process is primarily mediated by a superfamily of enzymes known as Cytochrome P450.
Cytochrome P450 (CYP)-Mediated N-Hydroxylation of Sertraline
The N-hydroxylation of sertraline is one of the initial metabolic steps. pharmgkb.orgpsu.edu This reaction is catalyzed by the Cytochrome P450 (CYP) system, a group of enzymes primarily found in the liver that are responsible for the metabolism of a vast array of foreign compounds and endogenous molecules. uspharmacist.com
Identification and Characterization of Specific CYP Isoforms Involved (e.g., CYP3A4, CYP2B6, CYP2C19, CYP2D6):
Specifically for the N-oxidation pathway leading to metabolites like N-hydroxy sertraline, CYP3A4 has been identified as a major contributing isoform. uspharmacist.com In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have been instrumental in identifying the roles of these specific enzymes. nih.gov While the N-demethylation pathway is catalyzed by a broader range of CYPs including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6, the N-oxidation appears to be more specific. nih.govresearchgate.net
| CYP Isoform | Role in Sertraline Metabolism | Reference |
|---|---|---|
| CYP3A4 | Major isoform in N-oxidation; also involved in N-demethylation | uspharmacist.com |
| CYP2B6 | Major contributor to N-demethylation | nih.govresearchgate.net |
| CYP2C19 | Contributes to N-demethylation and deamination | nih.govresearchgate.net |
| CYP2D6 | Involved in N-demethylation | nih.govpharmgkb.org |
| CYP2C9 | Contributes to N-demethylation | nih.govpharmgkb.org |
Kinetic Analysis of N-Hydroxylation: Km and Vmax Determination in Recombinant Systems and Microsomes
Kinetic studies provide valuable insights into the efficiency of enzymatic reactions. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters are crucial for understanding the metabolic clearance of a drug.
| Metabolic Pathway | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|
| N-demethylation | 18.1 +/- 2.0 | 0.45 +/- 0.03 | nih.gov |
| N-demethylation | 98 | 1.92 | researchgate.net |
| Deamination | 114 | 0.106 | researchgate.net |
Regioselectivity and Stereoselectivity of the N-Hydroxylation Process
Sertraline possesses two stereocenters, resulting in four possible stereoisomers. However, the clinically used form is the (+)-cis-(1S,4S) enantiomer. nih.gov The metabolism of sertraline can be stereoselective, meaning that different enzymes may preferentially metabolize one stereoisomer over another. nih.gov
While detailed information on the stereoselectivity of N-hydroxylation is limited, the metabolism of other chiral antidepressants often exhibits stereoselective properties. nih.gov For example, the N-demethylation of fluoxetine (B1211875) is stereoselective. nih.gov Given the chiral nature of sertraline, it is plausible that the N-hydroxylation process also demonstrates stereoselectivity, although further research is needed to fully elucidate this aspect.
Contributions of Non-CYP Enzymes to this compound Biogenesis (e.g., Monoamine Oxidases if applicable for related pathways)
While Cytochrome P450 enzymes are the primary drivers of sertraline's oxidative metabolism, other enzyme systems may also play a role in related pathways. Monoamine oxidases (MAOs), for instance, are involved in the deamination of sertraline. nih.govresearchgate.netpharmgkb.org Both MAO-A and MAO-B can catalyze the deamination of sertraline, with comparable Km values of 230 µM and 270 µM, respectively. researchgate.net However, MAO-B has been shown to catalyze this reaction approximately three times faster than MAO-A. nih.govresearchgate.net It is important to note that these enzymes contribute to a different metabolic pathway (deamination) and are not directly involved in the N-hydroxylation to form this compound.
Subsequent Metabolic Transformations of this compound
Following its formation, this compound can undergo further metabolic changes, primarily through conjugation reactions.
Glucuronidation Pathways of this compound and Conjugation Enzymes (e.g., UGTs)
Glucuronidation is a major Phase II metabolic pathway that involves the addition of a glucuronic acid moiety to a substrate, making it more water-soluble and facilitating its excretion from the body. oup.com this compound is a substrate for glucuronidation. pharmgkb.orgpsu.edu The resulting metabolite is this compound glucuronide. psu.edu
The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs). oup.com While specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the provided search results, it is known that sertraline itself can be glucuronidated via a carbamic acid intermediate by several UGTs, including UGT1A3, UGT1A6, UGT2B4, and UGT2B7. pharmgkb.org Notably, UGT2B7 has been shown to catalyze the N-carbamoyl glucuronidation of sertraline at the fastest rate. nih.govresearchgate.net It is plausible that one or more of these UGT isoforms are also involved in the glucuronidation of this compound.
Further Oxidative or Reductive Metabolites of this compound
Once formed, this compound can undergo further metabolic conversions. While direct oxidative or reductive metabolites of this compound are not extensively detailed in the provided search results, the broader metabolism of sertraline involves several key pathways. Sertraline itself undergoes N-demethylation to form desmethylsertraline (B1148675), and both parent drug and this primary metabolite can then be subject to oxidative deamination. pharmgkb.orghres.cahres.cahres.cahres.ca This deamination leads to the formation of a ketone metabolite. hres.cahres.ca This ketone can then be further metabolized through reduction and hydroxylation, leading to the formation of alcohol and dihydroxy metabolites. hres.cahres.ca These subsequent metabolites are then excreted as glucuronide conjugates. hres.cahres.ca While not explicitly stated as direct metabolites of this compound, these pathways illustrate the potential for further oxidative and reductive transformations within the broader metabolic cascade of sertraline.
Impact of Genetic Polymorphisms on Enzymatic N-Hydroxylation Activity (Focus on enzyme function, not patient phenotypes)
The enzymatic N-hydroxylation of sertraline, and its metabolism in general, is influenced by genetic polymorphisms in cytochrome P450 (CYP) enzymes. Several CYP isoforms are involved in the metabolism of sertraline, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pharmgkb.orgresearchgate.netnih.gov
In vitro studies have demonstrated that multiple P450 enzymes catalyze the N-demethylation of sertraline, with CYP2B6 showing the most significant contribution, followed by CYP2C19, CYP2C9, CYP3A4, and CYP2D6. researchgate.netnih.gov For the deamination of sertraline, CYP3A4 and CYP2C19 have been implicated. researchgate.netnih.gov
Genetic variants in these enzymes can alter their metabolic activity. For instance, individuals with defective alleles for CYP2C19 and CYP2B6 have been shown to have altered sertraline pharmacokinetics. csic.es Specifically, the presence of defective CYP2C19 alleles is associated with reduced sertraline metabolism. researchgate.netresearchgate.net Studies have shown that the polymorphic CYP2C19 is the high-affinity enzyme responsible for sertraline N-demethylation. nih.gov In individuals who are poor metabolizers for CYP2C19, the high-affinity component of N-demethylation is absent. nih.gov
Polymorphisms in CYP2B6, such as the *6 and *9 variant alleles, have been shown to have a significant decreasing effect on sertraline metabolism. nih.gov The K262R variant of CYP2B6, as well as the CYP2B6.6 double variant, have demonstrated lower susceptibility to inhibition by sertraline compared to the wild-type enzyme. frontiersin.org
In Vitro Systems for Studying this compound Biotransformation
A variety of in vitro systems are employed to investigate the metabolic pathways of sertraline, including the formation of this compound.
Application of Recombinant Enzyme Expression Systems
Recombinant enzyme expression systems are crucial for identifying the specific enzymes responsible for a particular metabolic reaction. researchgate.net These systems involve expressing a single human enzyme, such as a specific CYP450 isoform, in a host cell line that otherwise lacks metabolic activity. By incubating the drug of interest with these individual recombinant enzymes, researchers can pinpoint which enzymes are capable of metabolizing the drug and determine their relative contributions. For sertraline, recombinant human UGT2B7 has been identified as the enzyme that catalyzes sertraline N-carbamoyl glucuronidation at the fastest rate. researchgate.netnih.gov Recombinant systems have also been instrumental in demonstrating that several P450 enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6, are capable of catalyzing sertraline N-demethylation. researchgate.netnih.gov
Pharmacological and Biochemical Activities of N Hydroxy Sertraline: Mechanistic Investigations
Interaction with Neurotransmitter Transporters (In Vitro Studies)
The primary mechanism of action of sertraline (B1200038) is the inhibition of the serotonin (B10506) transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. drugbank.com The following subsections detail the in vitro interactions of N-hydroxy sertraline with SERT, as well as the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.
Serotonin Transporter (SERT) Binding Affinity and Reuptake Inhibition
N-desmethylsertraline, a related metabolite of sertraline, is substantially weaker than the parent compound as a serotonin reuptake inhibitor. wikipedia.org Specifically, its potency is about 20 to 50 times less than that of sertraline, and its impact on the clinical effects of sertraline is generally considered to be negligible. wikipedia.orgpharmgkb.org While direct binding affinity (Ki) and reuptake inhibition (IC50) values for this compound are not extensively detailed in the provided search results, the focus remains on the significantly lower activity of its demethylated counterpart.
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Interactions
Sertraline itself has very weak effects on both norepinephrine and dopamine neuronal reuptake. hres.cahres.ca Its primary metabolite, N-desmethylsertraline, also demonstrates weak inhibition of the norepinephrine transporter. pharmgkb.orgnih.gov The interactions of this compound with DAT and NET are not specifically quantified in the available literature, but based on the profile of sertraline and N-desmethylsertraline, any interaction is likely to be weak.
Receptor Binding Profiling (In Vitro)
To understand the broader pharmacological profile of this compound, it is important to examine its affinity for various neurotransmitter receptors.
Broad Spectrum Receptor Screenings
In vitro studies of sertraline show that it has no significant affinity for a wide range of receptors at clinically relevant concentrations. hres.cahres.canih.govhres.ca These include adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, and serotonergic (5-HT1A, 5-HT1B, 5-HT2) receptors. hres.cahres.canih.govhres.ca Sertraline does, however, show affinity for sigma-1 and sigma-2 receptor binding sites, with a stronger affinity for the sigma-1 site. drugbank.comnih.gov Information specifically on the broad spectrum receptor screening of this compound is not available in the provided results.
Specific Receptor Subtype Affinities and Functional Modulation
While comprehensive data for this compound is limited, studies on sertraline indicate a lack of significant interaction with key receptor subtypes that are often associated with the side effects of other antidepressants. hres.canih.gov This includes a lack of affinity for muscarinic cholinergic receptors. pharmgkb.org The functional modulation of specific receptor subtypes by this compound remains an area for further investigation.
Enzyme Inhibition and Induction Potential of this compound (In Vitro)
The potential for a drug or its metabolites to inhibit or induce metabolizing enzymes is a critical aspect of its pharmacological profile, as this can lead to drug-drug interactions. Sertraline is metabolized by multiple cytochrome P450 (CYP) isoforms, including CYP2B6, CYP2C19, CYP3A4, and CYP2D6. nih.govmdpi.com
In vitro studies have shown that sertraline is a mild to moderate inhibitor of CYP2D6 and a weak inhibitor of other CYP isoenzymes. uspharmacist.com Sertraline has also been reported to be a time-dependent inhibitor of CYP3A4. researchgate.net The inhibitory potential of this compound on various CYP enzymes has not been specifically detailed. However, it is known that N-demethylated metabolites of sertraline can inhibit the aromatase enzyme with greater potency than sertraline itself. spandidos-publications.com
The table below summarizes the known enzyme interactions of sertraline, which may provide some context for the potential activities of its metabolites.
| Enzyme | Interaction with Sertraline |
| CYP2D6 | Mild to moderate inhibitor uspharmacist.com |
| CYP3A4 | Weak inhibitor, time-dependent inhibition uspharmacist.comresearchgate.net |
| CYP2C19 | Weak inhibitor uspharmacist.com |
| CYP2B6 | Substrate nih.govmdpi.com |
| Aromatase | Inhibitor spandidos-publications.com |
Inhibition of Cytochrome P450 Isoforms
This compound is a metabolite of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). hres.cadrugbank.comwikipedia.org The metabolism of sertraline itself is complex, involving multiple cytochrome P450 (CYP) isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pharmgkb.orgnih.gov While sertraline is known to be an inhibitor of certain CYP enzymes, the specific inhibitory activity of its N-hydroxy metabolite is less well-characterized.
In vitro studies have demonstrated that sertraline is a mild to moderate inhibitor of CYP2D6 and a weak inhibitor of other CYP isoenzymes. uspharmacist.com Some research suggests that sertraline's inhibitory potential, particularly for CYP2D6, may be dose-dependent. uspharmacist.comnih.gov For instance, one study noted that while sertraline is classified as a weak inhibitor, this is more consistent at steady-state concentrations. nih.gov
Regarding CYP3A4, sertraline has been shown to be a time-dependent inhibitor of this enzyme, which suggests that its metabolic products may be involved in this inhibition. researchgate.net This time-dependent inhibition could be due to the formation of metabolic intermediate complexes with the reduced form of P450. researchgate.net While desmethylsertraline (B1148675), another major metabolite of sertraline, may inhibit CYP3A4/5 to a lesser extent than the parent compound, the specific contribution of this compound to CYP inhibition is not clearly delineated in the available literature. nih.gov
It is important to note that while in vitro studies can identify potential inhibitory effects, the clinical significance of these findings is not always straightforward. For example, despite in vitro evidence of CYP2D6 inhibition by sertraline, some patient studies have not found a substantial clinical impact, particularly with co-administration of drugs like desipramine. mdpi.com
Interactive Table: In Vitro Inhibition of CYP Isoforms by Sertraline and its Metabolites
| Compound | CYP Isoform | Inhibition Potency | Key Findings |
| Sertraline | CYP2D6 | Mild to Moderate uspharmacist.com | Dose-dependent inhibition observed. uspharmacist.comnih.gov |
| Sertraline | CYP3A4 | Weak; Time-dependent researchgate.net | May form metabolic intermediate complexes. researchgate.net |
| Desmethylsertraline | CYP3A4/5 | Weaker than sertraline nih.gov | Considered to have a lesser inhibitory effect. nih.gov |
| This compound | Various | Not well-characterized | Specific inhibitory data is limited. |
Modulation of Other Drug-Metabolizing Enzymes
Beyond the well-studied cytochrome P450 system, other enzymes are involved in the metabolism of sertraline and its derivatives. Sertraline and its metabolite, desmethylsertraline, can undergo deamination by monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). pharmgkb.org Subsequently, the resulting α-hydroxy sertraline ketone is glucuronidated. pharmgkb.org Sertraline itself can also be directly glucuronidated by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A6, UGT2B4, and UGT2B7. nih.govpharmgkb.org
Research has also touched upon the potential for sertraline metabolites to inhibit other enzymes. For instance, certain N-demethylated metabolites of sertraline have been reported to inhibit the aromatase enzyme with greater potency than sertraline itself in H295R cells. spandidos-publications.com Aromatase is a key enzyme in the biosynthesis of estrogens. While this finding is intriguing, further research is needed to determine if this compound shares this property and the clinical relevance of such inhibition.
Cellular Signaling Pathway Modulation by this compound (In Vitro)
The direct effects of this compound on cellular signaling pathways have not been extensively studied independently of its parent compound, sertraline. Most research focuses on the pharmacological actions of sertraline itself.
Investigation of Second Messenger Systems
Sertraline has been shown to influence second messenger systems. For example, long-term administration in rats can diminish the cyclic AMP (cAMP) response to norepinephrine in the limbic forebrain. pharmgkb.org Furthermore, in vitro studies have demonstrated that sertraline can lead to a significant reduction in the levels of the G alpha s (GNAS) subunit, which is involved in stimulating adenylyl cyclase to produce cAMP. pharmgkb.org Conversely, chronic administration of sertraline has been associated with a significant elevation of G alpha q/11 (GNA11, GNAQ) subunits. pharmgkb.org
The upregulation of tryptophan hydroxylase (TPH) gene expression by sertraline, the rate-limiting enzyme in serotonin synthesis, appears to be mediated, at least in part, by the protein kinase A (PKA) signaling pathway, a downstream effector of cAMP. nih.gov Inhibition of PKA attenuates this effect of sertraline. nih.gov Given that this compound is a metabolite of sertraline, it is plausible that it could have some, likely less potent, effects on these pathways, but direct evidence is currently lacking.
Effects on Gene Expression Profiles
Studies investigating the effects of sertraline on gene expression have revealed broad changes. In the fungus Trichophyton rubrum, sertraline was found to alter the expression of genes involved in maintaining cell wall and plasma membrane stability, including those in the ergosterol (B1671047) biosynthesis pathway. nih.gov It also affected genes related to energy metabolism, cellular detoxification, and oxidative stress. nih.gov
In a study on male rats, sertraline was observed to decrease the testicular gene expression of key steroidogenic enzymes such as StAR, CYP11A1, and 3β-HSD. oup.com In contrast, it led to an upregulation of CYP17 in the adrenals. oup.com
Furthermore, long-term treatment with sertraline in rats has been shown to upregulate the mRNA and protein levels of tryptophan hydroxylase (TPH), the enzyme responsible for serotonin synthesis. nih.gov This effect on TPH gene expression was also observed in in vitro cell studies. nih.gov On a molecular level, sertraline has been found to suppress the expression of signal transducer and activator of transcription 3 (STAT3) and cyclooxygenase 2 (PTGS2) proteins. pharmgkb.org
Comparative Mechanistic Pharmacological Activity with Parent Compound (Sertraline)
The primary mechanism of action of sertraline is the selective inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal membrane, leading to increased levels of serotonin in the synaptic cleft. drugbank.comfda.govfda.gov It exhibits only very weak effects on the reuptake of norepinephrine and dopamine. hres.cafda.govmedscape.com
In contrast, the major active metabolite of sertraline, desmethylsertraline (also referred to as N-desmethylsertraline), is substantially less potent as a serotonin reuptake inhibitor than sertraline. wikipedia.orgfda.govfda.gov Its potency is estimated to be about 20-fold less than that of the parent compound. nih.gov Due to this significantly reduced activity, desmethylsertraline is generally not considered to contribute notably to the clinical effects of sertraline. wikipedia.orgnih.gov
The pharmacological activity of this compound is not as well-defined as that of desmethylsertraline. However, similar to desmethylsertraline, metabolites of sertraline are generally considered to be less active than the parent drug. fda.gov Sertraline itself has no significant affinity for various other receptors, including adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, or benzodiazepine (B76468) binding sites. hres.cafda.gov It is presumed that this compound would also have minimal affinity for these receptors, though direct binding studies are scarce.
Interactive Table: Comparative Pharmacological Activity of Sertraline and its Metabolites
| Compound | Primary Target | Potency | Other Notable Effects |
| Sertraline | Serotonin Transporter (SERT) | Potent and selective inhibitor hres.cafda.govfda.gov | Weak inhibitor of norepinephrine and dopamine reuptake. hres.cafda.govmedscape.com |
| Desmethylsertraline | Serotonin Transporter (SERT) | Substantially less potent than sertraline (approx. 20-fold less) wikipedia.orgnih.govfda.gov | Negligible clinical effect. wikipedia.orgnih.gov |
| This compound | Not well-defined | Presumed to be less active than sertraline | Specific activity data is limited. |
Synthetic Methodologies and Chemical Derivatization of N Hydroxy Sertraline for Research
Isotopic Labeling of N-Hydroxy Sertraline (B1200038) for Tracing and Mechanistic Studies
Isotopically labeled compounds are indispensable tools in drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. The synthesis of labeled N-hydroxy sertraline would enable precise tracing and quantification in biological systems.
Labeling can be achieved by incorporating stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) or radioisotopes (e.g., Tritium (B154650) (³H), Carbon-14 (¹⁴C)). The synthesis of labeled sertraline has been reported, providing a template for producing its labeled metabolites. For instance, the synthesis of 7-³H-Sertraline has been described, involving a seven-step sequence to create a 7-bromo precursor which is then reduced with tritium gas. researchgate.net Similarly, deuterated versions such as Sertraline-D3 Hydrochloride are commercially available, indicating established methods for introducing deuterium into the N-methyl group. simsonpharma.com
To synthesize isotopically labeled this compound, one could start with an appropriately labeled sertraline precursor and then perform the N-hydroxylation step. For example, using Sertraline-D3 as a starting material in a biocatalytic N-hydroxylation reaction would yield this compound-D3. Alternatively, a labeled reagent, such as ¹³C- or ¹⁴C-methylamine, could be introduced during the synthesis of the sertraline core structure, which would then be carried through to the final N-hydroxylated product. google.com Isotopic tracing studies have also been performed using labeled precursors like [2,3,3-²H]-serine to track metabolic pathways influenced by sertraline, demonstrating the utility of stable isotopes in this area of research. biorxiv.org
Synthesis of Structurally Related Analogs and Derivatives for Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. Synthesizing analogs of this compound allows researchers to probe its interactions with biological targets.
The synthesis of analogs would typically involve systematic modifications to the this compound scaffold. Key areas for modification include:
The N-hydroxy-N-methyl Group: The hydroxyl and methyl groups on the nitrogen could be altered. For example, replacing the methyl group with other alkyl chains (ethyl, propyl) or replacing the hydroxyl group with an alkoxy or amino group could reveal the importance of these functionalities for any observed activity. nih.gov
The Dichlorophenyl Ring: The position and nature of the halogen substituents on the phenyl ring could be varied. Analogs with different halogen patterns (e.g., 2,4-dichloro, 3,5-dichloro) or other electron-withdrawing/donating groups could be synthesized to explore electronic and steric effects. SAR studies on meperidine analogs, for instance, involved creating derivatives with 4-iodophenyl and 3,4-dichlorophenyl groups to optimize activity at the serotonin (B10506) transporter. researchgate.net
The Tetralin Core: Modifications to the tetralin ring system, such as introducing substituents or altering the ring saturation, could also be explored.
Advanced Analytical and Bioanalytical Methodologies for N Hydroxy Sertraline in Research Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating N-Hydroxy Sertraline (B1200038) from complex biological matrices prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds and their metabolites. For a hydroxylated metabolite like N-Hydroxy Sertraline, reversed-phase HPLC would be the most probable approach. This would involve a non-polar stationary phase (such as C8 or C18) and a polar mobile phase.
Methods developed for sertraline often utilize a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the mobile phase would be a critical parameter to optimize the retention and peak shape of this compound, given its chemical properties. Detection is commonly performed using UV spectrophotometry. nih.govrjptonline.org
A hypothetical HPLC method for this compound could be developed based on existing methods for similar compounds. The following table illustrates a potential set of parameters.
| Parameter | Example Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) Methods
Gas Chromatography (GC) is another powerful separation technique, though it is more commonly applied to volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.
GC methods for sertraline have been established, often involving derivatization followed by mass spectrometry detection (GC-MS). nih.govnih.gov A similar approach could be adapted for this compound, where the hydroxyl and amine groups are derivatized. However, specific derivatization agents and reaction conditions for this compound are not documented in the available literature.
Chiral Separation and Enantiomeric Purity Analysis of this compound
Sertraline possesses two chiral centers, leading to the existence of four stereoisomers. mdpi.com The metabolic processes, including hydroxylation, can be stereoselective, making the chiral separation of this compound enantiomers crucial for understanding its pharmacological and toxicological profile.
Chiral HPLC is the predominant technique for enantiomeric separation. This can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective for the chiral separation of sertraline and its related compounds. nih.govphenomenex.com
While specific methods for the chiral separation of this compound are not available, a method could be developed using a chiral column, such as a Chiralpak AD-H, with a mobile phase typically consisting of a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (like diethylamine). rjptonline.org
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is a highly sensitive and selective detection technique that is often coupled with chromatographic separation for the analysis of drugs and their metabolites in biological fluids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level analytes in complex matrices due to its high sensitivity and specificity. Numerous LC-MS/MS methods have been developed for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma. nih.gov
These methods typically employ a reversed-phase liquid chromatography system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity.
For this compound, a similar LC-MS/MS method could be developed. The precursor ion would correspond to the protonated molecule [M+H]+ of this compound, and the product ions would be generated through collision-induced dissociation. The specific mass transitions would need to be determined experimentally.
The following table outlines a hypothetical framework for an LC-MS/MS method for this compound.
| Parameter | Example Condition |
| Chromatography | Reversed-phase HPLC (e.g., C18 column) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ | To be determined for this compound |
| Product Ion(s) | To be determined from fragmentation of the precursor ion |
| Internal Standard | A stable isotope-labeled analog of this compound |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are invaluable for the identification of unknown metabolites. In the context of sertraline metabolism, HRMS can be used to identify potential metabolites, including various hydroxylated forms, by determining their elemental composition from their accurate mass.
The general workflow for metabolite identification using HRMS involves acquiring full-scan mass spectra of a biological sample after administration of the drug. The data is then processed to find potential metabolite peaks, which are distinguished from the background matrix by their mass defect or by comparison with a control sample. The accurate mass of the potential metabolite is used to propose an elemental formula. Further structural elucidation is achieved through the analysis of its fragmentation pattern obtained from MS/MS experiments.
While no specific studies detailing the use of HRMS for the identification and characterization of this compound were found, this technique remains a powerful tool for such research.
Sample Preparation Strategies for Biological Research Samples
Effective sample preparation is paramount for accurate and reliable quantification of analytes in biological matrices such as plasma, serum, and urine. psychiatriapolska.pl The primary goals are to remove interfering endogenous substances, such as proteins and lipids, and to concentrate the analyte of interest. psychiatriapolska.plnih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity requirements of the analytical instrument. psychiatriapolska.pl
Protein Precipitation (PPT): This is a straightforward and rapid method for removing proteins from plasma or serum samples. waters.comresearchgate.net It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the sample. waters.com This denatures the proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical system or subjected to further cleanup. waters.com For the analysis of Sertraline and its metabolites, a simple protein precipitation using acetonitrile has been shown to be effective. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. psychiatriapolska.plnih.gov The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, more organic-soluble state. nuph.edu.ua For Sertraline and its metabolites, which are basic compounds, the plasma sample is typically alkalized before extraction with an organic solvent like a mixture of diethyl ether and dichloromethane (B109758) or cyclohexane. researchgate.netresearchgate.net This method is effective in removing salts and other polar interferences.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has been widely used for the extraction of Sertraline and its metabolites from biological fluids. nih.govacs.orgnih.gov It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. nih.gov Interfering substances are then washed away, and the purified analyte is eluted with a small volume of an organic solvent. cuny.edu Various types of sorbents can be used, including reversed-phase (e.g., C8, C18), and polymeric sorbents (e.g., Oasis HLB), which offer high recovery and clean extracts. nih.govacs.org For instance, Oasis HLB cartridges have been successfully used to separate Sertraline from rat plasma. acs.org
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent | Partitioning of analyte between two immiscible liquids | Adsorption of analyte onto a solid sorbent, followed by elution |
| Primary Advantage | Simple, fast, and inexpensive | High recovery and effective removal of salts | High selectivity, high concentration factor, and amenability to automation |
| Common Solvents/Sorbents | Acetonitrile, Methanol | Diethyl ether/dichloromethane, Cyclohexane, Ethyl acetate | C8, C18, Polymeric (e.g., Oasis HLB) |
| Application for Sertraline/Metabolites | Widely used for plasma samples | Effective for plasma and wastewater samples | Considered a highly efficient method for plasma and whole blood |
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). jfda-online.com For compounds like this compound, which contain polar functional groups (hydroxyl and secondary amine), derivatization is often necessary to increase their volatility and thermal stability, and to improve their chromatographic behavior. sigmaaldrich.com
The most common derivatization reactions for these functional groups are silylation and acylation. jfda-online.com Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens on hydroxyl and amine groups to replace them with a less polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Acylating agents, such as heptafluorobutyric anhydride (B1165640) (HFBA), introduce a fluoroacyl group, which can enhance sensitivity in electron capture detection and provide characteristic mass spectral fragmentation patterns. researchgate.net A GC-MS method for Sertraline and N-desmethylsertraline involved derivatization with HFBA, highlighting the applicability of this technique for its metabolites. researchgate.net
Validation of Analytical Methods for Research Applications
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For bioanalytical methods used in research, validation ensures the reliability and accuracy of the data generated. The key validation parameters, as typically defined by regulatory guidelines, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govejbps.com
Accuracy: This refers to the closeness of the measured value to the true value. It is usually expressed as the percentage of recovery or the percentage bias. nih.gov
Precision: This measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by the correlation coefficient (r²) of the calibration curve. nih.gov
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. nih.gov
Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
The following table summarizes the validation parameters for various analytical methods developed for Sertraline, which are indicative of the performance expected for a method to quantify this compound.
| Method | Analyte(s) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery or % Bias) | Precision (%RSD) | Reference |
| HPLC-UV | Sertraline | 10,000 - 200,000 | 28 | 85.5 | 99.25 - 101.86% | < 0.72% | nih.gov |
| Spectrofluorimetric | Sertraline | 250 - 5,000 | 70 | 210 | - | < 0.65% | nih.gov |
| RP-UHPLC | Sertraline | 10,000 - 50,000 | 208.5 | 632.1 | 99 - 100% | < 2% | |
| LC-MS/MS | Sertraline | 0.5 - 60.0 | - | 0.5 | Within ±15% | < 8.53% | researchgate.net |
| GC-MS (with derivatization) | Sertraline & N-desmethylsertraline | 1.0 - 500 | 0.30 | 1.00 | 90.1 - 107.7% | - | researchgate.net |
| LC-MS/MS | Sertraline & N-desmethylsertraline | 2.5 - 320 (Sertraline) 10.0 - 1280 (N-desmethylsertraline) | - | 2.5 (Sertraline) 10.0 (N-desmethylsertraline) | - | - | researchgate.net |
| UHPLC | Sertraline | 20 - 1000 | - | 20 | 70% Recovery | - | researchgate.net |
Computational and in Silico Modeling of N Hydroxy Sertraline
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein's active site, providing insights into binding affinity and mode of action.
The metabolism of sertraline (B1200038) is complex, involving multiple cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP2B6 as having the greatest contribution to the N-demethylation of sertraline, with lesser contributions from CYP2C19, CYP2C9, CYP3A4, and CYP2D6. drugbank.comsemanticscholar.org Sertraline itself can also act as an inhibitor of certain CYP enzymes. For instance, it is a known inhibitor of CYP2D6 and can cause time-dependent inhibition of CYP3A4, likely through the formation of a metabolic intermediate complex. nih.govnih.gov
While direct molecular docking studies of N-Hydroxy Sertraline with CYP enzymes are not documented, predictions can be inferred. The introduction of a hydroxyl group on the nitrogen atom adds a polar, hydrogen-bonding capable moiety. This structural change would likely alter the binding orientation of the molecule within the hydrophobic active sites of CYP enzymes compared to sertraline. The N-hydroxy group could form new hydrogen bonds with amino acid residues in the enzyme's active site, potentially altering its metabolic stability and its profile as an inhibitor of various CYP isoforms. Docking simulations would be necessary to model these potential interactions and predict which CYP enzymes are most likely to interact with this compound and whether it would act as a substrate or inhibitor.
| Enzyme | Role in Sertraline Metabolism | Sertraline's Inhibitory Action | Reference |
|---|---|---|---|
| CYP2B6 | Major contributor to N-demethylation | Inhibitor | drugbank.comresearchgate.net |
| CYP2C19 | Contributes to N-demethylation and deamination | Inhibitor | drugbank.comclinpgx.org |
| CYP2C9 | Contributes to N-demethylation | Weak Inhibitor (Ki = 33 μM) | drugbank.comnih.gov |
| CYP3A4 | Contributes to N-demethylation and deamination | Time-dependent inhibitor | nih.govclinpgx.org |
| CYP2D6 | Contributes to N-demethylation | Potent Inhibitor | drugbank.comnih.gov |
Sertraline exerts its primary therapeutic effect by potently inhibiting the serotonin (B10506) transporter (SERT), which belongs to the neurotransmitter:sodium symporter (NSS) family. nih.gov Molecular docking studies of sertraline into homology models of SERT have been performed to elucidate its binding mechanism. These studies suggest that sertraline binds in the central binding pocket, interacting with key residues such as Tyr95, Tyr176, and Phe335, thereby locking the transporter in an outward-occluded state and preventing serotonin reuptake. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on their molecular descriptors.
Specific QSAR studies for this compound and its analogs are not available in the scientific literature. Developing a robust QSAR model would require a dataset of structurally related analogs with experimentally determined biological activities (e.g., SERT inhibition, CYP inhibition). If such a dataset were available, molecular descriptors for each analog—such as electronic properties (e.g., dipole moment), steric properties (e.g., molar volume), and hydrophobicity (e.g., logP)—would be calculated. Statistical methods would then be used to build a mathematical equation correlating these descriptors with activity. Such a model could predict the activity of this compound and guide the synthesis of novel analogs with potentially improved properties. Given the lack of experimental data, no such models have been published.
In Silico Pharmacokinetic and Biotransformation Predictions
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential therapeutic agent.
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. It is a key parameter that influences the half-life and bioavailability of a drug. In silico models predict metabolic stability by identifying potential sites of metabolism on the molecule and estimating their reactivity.
A compound's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for its oral absorption and central nervous system activity, respectively. In silico models predict permeability based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bond count.
Sertraline is a lipophilic molecule that readily crosses the blood-brain barrier. nih.gov this compound, with its additional hydroxyl group, is expected to be more polar and less lipophilic than sertraline. This is reflected in its computed properties. The increased polarity would likely decrease its passive permeability across membranes. This could potentially result in lower oral absorption and reduced penetration into the central nervous system compared to sertraline.
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|---|
| Sertraline | C17H17Cl2N | 306.2 | 5.1 | 12.0 | PubChem CID: 68617 |
| N-Desmethylsertraline | C16H15Cl2N | 292.2 | 4.9 | 26.0 | PubChem CID: 114757 |
| This compound | C17H17Cl2NO | 322.2 | 4.8 | 23.5 | nih.gov |
The computed XLogP3 value for this compound (4.8) is lower than that of sertraline (5.1), confirming its increased hydrophilicity. nih.gov Its polar surface area (23.5 Ų) is also higher than that of sertraline, further suggesting reduced passive permeability. nih.gov These in silico predictions indicate that the pharmacokinetic profile of this compound is likely to be distinct from that of its parent compound.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms of this compound
Extensive searches of scientific literature reveal a notable gap in research specifically focused on the computational and in silico modeling of this compound. As of the current date, there are no publicly available studies that have utilized molecular dynamics (MD) simulations to specifically investigate the conformational dynamics and binding mechanisms of this particular metabolite. The majority of computational research has centered on the parent compound, sertraline, and its primary metabolite, N-desmethylsertraline.
However, the methodologies applied to sertraline provide a clear framework for how future studies on this compound could be conducted to elucidate its molecular behavior. These computational techniques are crucial for understanding how the addition of a hydroxyl group to the sertraline molecule might alter its interaction with biological targets.
Hypothetical Application of Molecular Dynamics to this compound:
Molecular dynamics simulations for this compound would theoretically involve creating a computational model of the molecule and its target protein, most likely the human serotonin transporter (hSERT). This virtual system would then be subjected to simulated physiological conditions to observe the dynamic interactions between the ligand (this compound) and the protein over time.
Key areas of investigation in such a study would include:
Conformational Flexibility: MD simulations can map the various shapes (conformations) that this compound can adopt. The presence of the hydroxyl group could introduce new intramolecular hydrogen bonding possibilities, potentially restricting or altering its flexibility compared to sertraline.
Binding Pose and Stability: These simulations would predict the preferred orientation of this compound within the binding pocket of its target. The stability of this binding could be assessed by analyzing the interaction energies and the duration the molecule remains in a favorable position.
Interaction Fingerprints: A critical output of MD simulations is the identification of key amino acid residues within the target protein that interact with the ligand. For this compound, it would be particularly important to see if the hydroxyl group forms new hydrogen bonds with the protein, which could enhance binding affinity. In a computational study on novel selective serotonin reuptake inhibitors, the introduction of a hydroxyl group was hypothesized to allow for strong hydrogen-bonding interactions with proteins. biorxiv.org
Insights from Computational Studies on Sertraline and its Analogs:
While direct data on this compound is unavailable, studies on sertraline and its derivatives offer valuable insights into the potential findings of future research. For instance, a study focusing on designing novel SSRIs based on the sertraline scaffold used computational modeling to predict binding affinities. biorxiv.org The researchers found that adding a hydrophilic hydroxyl substituent to the tetralin ring of a sertraline analog significantly improved the docking score, suggesting a stronger interaction with the target. biorxiv.org This was attributed to the formation of a hydrogen-bonding interaction with a specific serine residue (Ser336) in the active site. biorxiv.org
Such findings underscore the potential for the hydroxyl group in this compound to play a significant role in its binding mechanism.
Data from a Representative Computational Study on a Sertraline Analog:
The following table illustrates the type of data that could be generated from a computational study on this compound, based on findings for a sertraline analog with a hydroxyl group.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Sertraline | -8.25 | Ile172, Ser336 | Hydrophobic |
| Sertraline Analog with -OH | -11.88 | Ile172, Ser336 | Hydrophobic, Hydrogen Bonding |
This data is derived from a study on a sertraline analog and is presented here as a hypothetical example of what a similar study on this compound might reveal.
Future molecular dynamics simulations are essential to fully understand the conformational dynamics and binding mechanisms of this compound. Such studies would provide a more complete picture of the pharmacological profile of sertraline and its metabolites.
Mechanistic Investigations of N Hydroxy Sertraline in Preclinical Biological Systems
In Vitro Studies in Isolated Cells and Tissues
Neurotransmitter Reuptake Inhibition Assays in Cultured Cells
There is a lack of specific data from in vitro studies designed to assess the inhibitory activity of N-hydroxy sertraline (B1200038) on the reuptake of neurotransmitters in cultured cells. Research has predominantly focused on sertraline, which is a potent and selective inhibitor of serotonin (B10506) reuptake, with only weak effects on norepinephrine (B1679862) and dopamine (B1211576) neuronal reuptake. fda.govdrugbank.com The primary metabolite, N-desmethylsertraline, has been shown to be substantially less active than sertraline in this regard. fda.govwikipedia.orgfda.gov The specific activity of N-hydroxy sertraline at neurotransmitter transporters remains to be characterized.
Enzyme Activity Modulation in Isolated Tissue Preparations
In Vivo Preclinical Animal Model Studies (Focus on mechanistic endpoints of metabolism and distribution)
Pharmacokinetic Profiling and Disposition in Animal Models (e.g., formation, distribution, elimination of metabolite)
The formation of this compound is a recognized step in the metabolism of sertraline in some animal models. drugbank.com Specifically, N-hydroxylation is one of the initial metabolic pathways for sertraline, alongside N-demethylation and oxidative deamination. drugbank.com
In preclinical studies involving rats and dogs, this compound has been identified, primarily in its conjugated form, this compound glucuronide. hres.ca This glucuronide conjugate is an excretory metabolite that has been found in the bile of both rats and dogs, indicating that biliary excretion is a route of elimination for this metabolite in these species. hres.ca One product monograph notes that this compound glucuronide was identified only in the rat and dog, with a greater excretion of metabolites in the bile of these animals compared to humans. hres.ca
Detailed pharmacokinetic parameters for this compound itself, such as its distribution in various tissues, plasma half-life, and clearance rates, have not been extensively documented. The focus of pharmacokinetic studies has remained on sertraline and N-desmethylsertraline. hres.ca
Neurochemical Alterations and Target Engagement in Animal Brain Regions
There is no available research that specifically investigates the neurochemical alterations or target engagement of this compound in the brain regions of animal models. Studies on the parent compound, sertraline, have shown that it down-regulates brain norepinephrine and serotonin receptors in animals with chronic administration. hres.ca However, it is unknown if this compound has similar or different effects.
Enzyme Activity Modulation in Animal Tissues (e.g., liver, brain)
Data specifically examining the modulation of enzyme activity by this compound in animal tissues such as the liver and brain are not present in the available scientific literature. In vivo studies have shown that the parent drug, sertraline, can act as a mild inducer of hepatic microsomal cytochrome P450 enzymes in rats after several days of treatment. hres.ca The metabolism of sertraline itself is carried out by multiple cytochrome P450 enzymes, primarily in the liver. drugbank.compharmgkb.org The role of this compound in modulating these or other enzyme systems in vivo has not been elucidated.
Reactive Metabolite Formation and Mechanistic Toxicology of N Hydroxy Sertraline
Elucidation of Pathways Leading to Potential Reactive Species Formation from N-Hydroxy Sertraline (B1200038) (e.g., N-oxide reduction, further oxidation)
The formation of N-Hydroxy Sertraline is a recognized step in the phase I metabolism of sertraline. iarc.frpsu.edu The metabolic fate of sertraline is diverse, involving N-demethylation to its primary active metabolite, desmethylsertraline (B1148675), as well as oxidative deamination and glucuronidation. drugbank.comhres.catga.gov.au The generation of this compound occurs alongside these other pathways, catalyzed by various cytochrome P450 (CYP) enzymes. drugbank.comnih.gov
Once formed, this compound can theoretically undergo further biotransformation, potentially leading to the generation of chemically reactive species. One proposed bioactivation pathway involves the further oxidation of the N-hydroxylamine metabolite to a nitroso species. nih.gov Such species are often electrophilic and can be implicated in cellular toxicity.
Another extensively investigated hypothesis centered on the potential for this compound to undergo a phase II conjugation reaction to form a reactive metabolite. Specifically, researchers explored whether this compound could serve as a substrate for sulfotransferases (SULTs). acs.orgresearchgate.net Sulfation of a hydroxylamine (B1172632) can produce a reactive N-O-sulfate ester, as sulfate (B86663) is an excellent leaving group. acs.org This reactive intermediate could then potentially bind to cellular macromolecules. However, in vitro studies using known human sulfotransferases have demonstrated that hydroxy-sertraline is not a substrate for these enzymes. acs.orgresearchgate.netscholaris.ca This finding suggests that the formation of a reactive sulfate metabolite is an unlikely bioactivation pathway for this compound in humans. acs.org
While the sulfation pathway appears improbable, the primary metabolic pathways of the parent drug, sertraline, and its major metabolite, N-desmethylsertraline, include oxidative deamination to form sertraline ketone. nih.govnih.govpharmgkb.org However, there are currently no reports indicating that this ketone metabolite is inherently reactive or toxic. nih.gov The metabolism of sertraline is primarily handled by a range of enzymes, including CYP2D6, CYP2C19, CYP2B6, and CYP2C9, which are responsible for its detoxification. nih.gov Research suggests that the parent form of sertraline, rather than its metabolites, is likely the main cause of sertraline-induced liver toxicity. nih.gov
Table 1: Investigated Bioactivation Pathways for this compound This table is interactive. Users can sort and filter the data.
| Proposed Pathway | Mediating Enzyme/Process | Finding | Implication for Reactive Metabolite Formation | Source |
|---|---|---|---|---|
| Further Oxidation | Cytochrome P450 (CYP) | Proposed | Potential formation of a reactive nitroso species. | nih.gov |
| Sulfation (N-O-sulfate formation) | Sulfotransferases (SULTs) | Negative | Hydroxy-sertraline was not a substrate for human SULTs in vitro. | acs.orgresearchgate.netscholaris.ca |
Investigation of Covalent Adduct Formation with Biological Macromolecules (e.g., proteins, DNA) (In Vitro)
The formation of covalent adducts between reactive drug metabolites and biological macromolecules like proteins and DNA is a key mechanism underlying idiosyncratic drug reactions and toxicity. nih.govresearchgate.net Such binding can disrupt cellular function, trigger immune responses, or cause genotoxicity. nih.gov
In the context of this compound, the investigation into covalent adduct formation has been closely linked to its potential bioactivation pathways. The hypothesis that a reactive N-O-sulfate metabolite of hydroxy-sertraline could covalently bind to proteins was a primary driver for research into its interaction with sulfotransferases. acs.orgresearchgate.net However, given the negative findings from in vitro studies, which showed hydroxy-sertraline was not a substrate for human SULTs, this specific mechanism for covalent binding is considered doubtful. acs.orgscholaris.ca
Currently, there is a lack of direct, published in vitro evidence demonstrating that this compound or its potential subsequent metabolites (such as a nitroso species) form covalent adducts with proteins or DNA. While methods for detecting such adducts are well-established, including trapping assays with nucleophilic agents or radiolabeling studies, jst.go.jp their specific application to this compound has not been reported in the available literature.
Regarding the parent compound, studies have suggested that sertraline itself is unlikely to cause genotoxicity through DNA intercalation, as it lacks the specific N-dialkyl group present in other antidepressants, like citalopram, which has been implicated in such mechanisms. nih.gov
Mechanistic Studies of Oxidative Stress Markers Generation (In Vitro / Preclinical Context)
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is another critical mechanism of drug-induced toxicity. psychiatryinvestigation.orgpsychiatry-psychopharmacology.com While direct studies on the capacity of this compound to generate oxidative stress markers are not available in the current literature, significant research has been conducted on the parent compound, sertraline. These studies provide the most relevant context for understanding the potential pro-oxidant effects of its metabolites.
In vitro investigations have shown that sertraline can induce oxidative stress in various cell types.
Astrocytes: Studies using astrocyte cell lines and primary cultured astrocytes revealed that sertraline treatment induced mitochondrial damage, which was accompanied by the generation of ROS and subsequent apoptosis. oncotarget.com
Preclinical animal studies have further explored the complex relationship between sertraline and oxidative balance, showing that its effects can be context-dependent. In a mouse model of inflammation induced by lipopolysaccharide, sertraline administration was found to reduce levels of the lipid peroxidation marker malondialdehyde (MDA) and increase levels of the key endogenous antioxidant glutathione (B108866) (GSH) in both the brain and liver. researchgate.net This suggests that under certain conditions, sertraline may exert a protective or modulating effect on oxidative stress. researchgate.net
These findings highlight that the parent drug, sertraline, is biologically active in pathways related to oxidative stress. However, without specific in vitro or preclinical data for this compound, its direct contribution to these effects remains unelucidated.
Table 2: In Vitro & Preclinical Findings on Sertraline and Oxidative Stress Markers This table is interactive. Users can sort and filter the data.
| Study Context | Model | Measured Marker(s) | Observed Effect of Sertraline | Source |
|---|---|---|---|---|
| In Vitro | Human Peripheral Lymphocytes | Total Oxidant Status (TOS), Oxidative Stress Index (OSI) | Increased | nih.gov |
| In Vitro | Astrocytes (Cell Line and Primary) | Reactive Oxygen Species (ROS), Mitochondrial Damage | Increased | oncotarget.com |
| Preclinical | Mice (Lipopolysaccharide-induced inflammation) | Malondialdehyde (MDA) | Decreased | researchgate.net |
Q & A
Q. Methodological Answer :
- Chromatography : Use high-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry to confirm purity and quantify this compound. Include retention time comparisons with reference standards .
- Spectroscopy : Employ nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing hydroxyl group placement). Report chemical shifts and coupling constants in detail .
- Reproducibility : Follow NIH guidelines for preclinical reporting (e.g., solvent purity, instrument calibration) to ensure data consistency .
- Data Handling : Raw spectral and chromatographic data should be archived in appendices, with processed data (e.g., peak integration, spectral deconvolution) in the main text .
Basic: How should researchers design in vitro assays to evaluate this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (Papp) and report efflux ratios to assess P-glycoprotein interactions .
- Metabolic Stability : Incubate this compound with liver microsomes (human/rodent). Quantify parent compound depletion via LC-MS/MS and calculate intrinsic clearance .
- Controls : Include positive controls (e.g., propranolol for permeability) and validate assay sensitivity with known CYP450 inhibitors .
Advanced: What strategies resolve contradictions in reported neuropharmacological effects of this compound across species?
Q. Methodological Answer :
- Species-Specific Metabolism : Compare metabolite profiles (e.g., glucuronidation rates) in human vs. rodent liver microsomes. Use isotopic labeling to track hydroxylated metabolites .
- Dose-Response Analysis : Conduct parallel studies in mice and primates with matched mg/kg dosing. Apply nonlinear regression to identify ED50 divergence .
- Statistical Reconciliation : Perform meta-analysis of existing data using mixed-effects models to account for inter-study variability (e.g., assay sensitivity, sample size) .
Advanced: How can researchers optimize reaction conditions for this compound synthesis while minimizing byproducts?
Q. Methodological Answer :
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuO) under varying temperatures and pressures. Monitor reaction progress via thin-layer chromatography (TLC) .
- Byproduct Characterization : Use preparative HPLC to isolate impurities. Perform MS/MS fragmentation to identify structural analogs (e.g., over-oxidized derivatives) .
- Green Chemistry Metrics : Calculate atom economy and E-factor for each synthetic route. Prioritize methods with <10% solvent waste .
Basic: What statistical frameworks are appropriate for analyzing dose-dependent toxicity in this compound studies?
Q. Methodological Answer :
- Nonlinear Models : Fit dose-toxicity data to sigmoidal curves (e.g., Hill equation) to estimate LD50 and Hill slope .
- Survival Analysis : Apply Kaplan-Meier curves for longitudinal toxicity studies. Log-rank tests can compare survival distributions between dose groups .
- Outlier Handling : Use Grubbs’ test to identify extreme values, and report whether exclusion alters significance thresholds .
Advanced: How do researchers address discrepancies between in vitro binding affinity and in vivo efficacy for this compound?
Q. Methodological Answer :
- Receptor Occupancy Studies : Use radioligand binding assays (e.g., [³H]-Sertraline displacement) in brain homogenates. Compare IC50 values across tissue types .
- Pharmacodynamic Modeling : Develop compartmental models linking plasma concentration to CNS exposure. Incorporate blood-brain barrier permeability data .
- Confounding Factors : Evaluate protein binding in plasma via equilibrium dialysis. Adjust free fraction calculations to refine in vivo predictions .
Basic: What ethical and practical considerations apply when designing animal studies for this compound?
Q. Methodological Answer :
- 3Rs Compliance : Implement reduction strategies (e.g., power analysis to minimize sample size) and refine endpoints (e.g., noninvasive biomarkers over terminal blood draws) .
- Dose Justification : Base initial doses on allometric scaling from in vitro IC50 values. Include a staggered dosing cohort to monitor acute toxicity .
- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
Advanced: What mechanistic hypotheses explain this compound’s dual effects on serotonin reuptake and oxidative stress pathways?
Q. Methodological Answer :
- Molecular Docking : Simulate this compound’s binding to serotonin transporters (SERT) using cryo-EM structures. Compare binding poses with parent sertraline .
- Redox Profiling : Measure ROS levels in neuronal cells via DCFDA fluorescence. Correlate with glutathione depletion assays to quantify antioxidant capacity .
- Pathway Enrichment : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells. Apply Gene Ontology (GO) analysis to map oxidative stress pathways .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
